molecular formula C18H20N4OS B425154 phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether

phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether

Cat. No.: B425154
M. Wt: 340.4g/mol
InChI Key: FIRMRFSBMAPVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether typically involves the following steps:

    S-Alkylation: The initial step involves the S-alkylation of a triazole-thiol compound with an appropriate alkylating agent.

    Cyclization: The alkylated product undergoes cyclization to form the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4g/mol

IUPAC Name

4-[5-(2-phenoxyethylsulfanyl)-4-propyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C18H20N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-14-13-23-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3

InChI Key

FIRMRFSBMAPVSO-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3

Canonical SMILES

CCCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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